molecular formula C19H16ClFN2O3 B5849703 N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B5849703
M. Wt: 374.8 g/mol
InChI Key: FZHZNOPCDFDJBN-UHFFFAOYSA-N
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Description

N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-14-6-7-18(21)17(20)9-14/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZNOPCDFDJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the isoxazole ring, followed by the introduction of the chlorofluorophenyl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(4-CHLORO-2-FLUOROPHENYL)CYCLOPROPANECARBOXAMIDE
  • N-(3-CHLORO-4-CYANOPHENYL)CYCLOPROPANECARBOXAMIDE
  • N-(2-CHLORO-4-FLUOROPHENYL)-2-THIOPHENECARBOXAMIDE

Comparison: Compared to similar compounds, N1-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE exhibits unique structural features, such as the presence of the isoxazole ring and the specific arrangement of substituents. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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